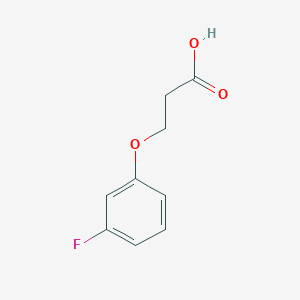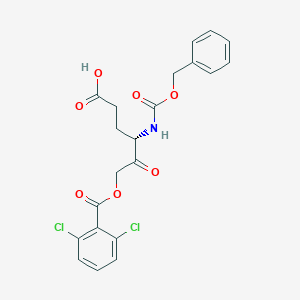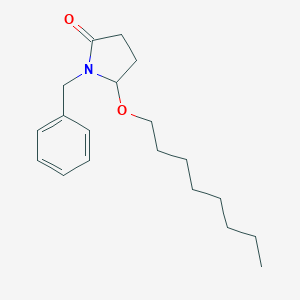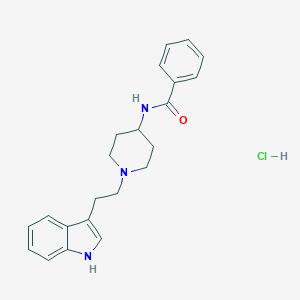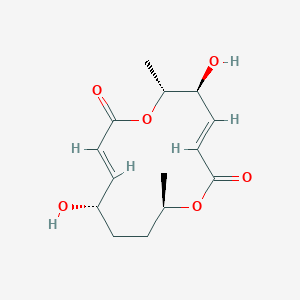
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
説明
Clonostachydiol is a macrodiolide. It has a role as a metabolite.
科学的研究の応用
Antimicrobial Activity
Clonostachydiol has been identified as having potent antimicrobial properties . Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents . This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.
Anthelmintic Applications
The compound has shown promise as an anthelmintic agent . It was initially isolated from the fungus Clonostachys cylindrospora and reported to possess activity against parasitic worms . This could lead to new treatments for parasitic infections that affect both humans and livestock.
Agricultural Use
In agriculture, Clonostachydiol could be used to protect crops by targeting pathogenic fungi and pests. Its ability to act as a natural pesticide could reduce the reliance on synthetic chemicals, which have environmental and health concerns .
Cancer Research
There is potential for Clonostachydiol in cancer research due to its cytotoxic effects. Some studies suggest that it can induce apoptosis in cancer cells, which could be harnessed to develop anticancer therapies .
Enzyme Inhibition
Clonostachydiol may serve as an enzyme inhibitor . By inhibiting specific enzymes, it can be used to study enzyme functions or as a tool in the development of drugs that target those enzymes .
Chemical Synthesis
The compound’s complex structure makes it an interesting target for chemical synthesis . Synthetic chemists can explore new synthetic pathways and methodologies, which can contribute to advancements in synthetic organic chemistry .
Biochemical Research
In biochemical research, Clonostachydiol can be used to study cell signaling pathways . Its interactions with biological molecules can provide insights into the mechanisms of cellular processes .
Neurological Studies
Lastly, Clonostachydiol might have applications in neurological studies . Compounds with similar structures have been investigated for their neuroprotective properties, suggesting a possible research avenue for Clonostachydiol .
作用機序
Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of Clonostachydiol, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.
Mode of Action
Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .
Biochemical Pathways
Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Clonostachydiol are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .
Result of Action
Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .
Action Environment
Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .
特性
IUPAC Name |
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-RVEWEFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017523 | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clonostachydiol | |
CAS RN |
147317-35-9 | |
| Record name | Clonostachydiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
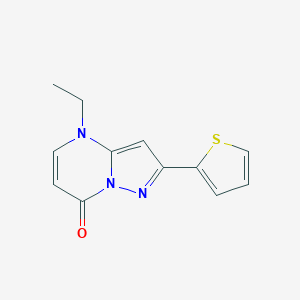
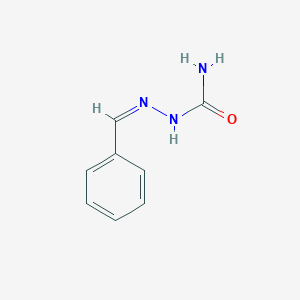
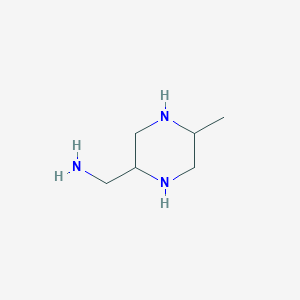
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
